[2-(2,6-Difluorophenyl)cyclopropyl]methanamine
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Overview
Description
[2-(2,6-Difluorophenyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Difluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 2,6-difluorobenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then treated with ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Difluorophenyl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
[2-(2,6-Difluorophenyl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [2-(2,6-Difluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2,6-difluorophenyl)methanamine
- Cyclopropyl(2,6-dimethoxypyridin-3-yl)methanamine
- Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine
Uniqueness
[2-(2,6-Difluorophenyl)cyclopropyl]methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the cyclopropyl group.
Properties
CAS No. |
1312137-83-9 |
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Molecular Formula |
C10H11F2N |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[2-(2,6-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2 |
InChI Key |
CXXJOCRJAABWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(C=CC=C2F)F)CN |
Origin of Product |
United States |
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